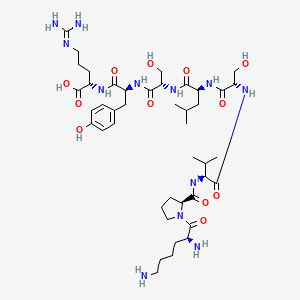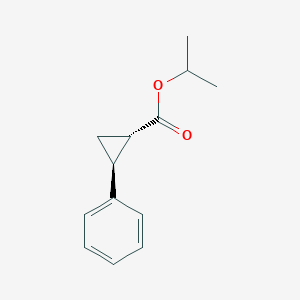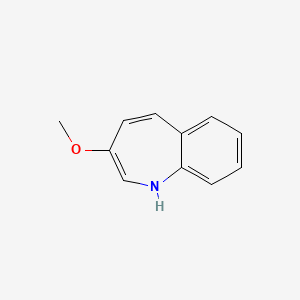![molecular formula C16H18O4 B14246207 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol CAS No. 439900-95-5](/img/structure/B14246207.png)
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of (3-(benzyloxy)-5-methoxyphenyl)methanol with 3-benzyloxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then subjected to hydrogenation to remove the benzyl protecting groups, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as an inhibitor of focal adhesion kinase, which is involved in cancer cell migration and invasion.
Wirkmechanismus
The mechanism of action of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as focal adhesion kinase (FAK). By inhibiting FAK, the compound can disrupt signaling pathways that are crucial for cancer cell migration and invasion. This inhibition leads to reduced cancer cell proliferation and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
- 3-Hydroxy-5-methoxytoluene
- Ethyl 4-hydroxy-3-methoxyphenylacetate
Uniqueness
What sets 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol apart from similar compounds is its dual hydroxyl and methoxy functional groups, which contribute to its unique biological activities and chemical reactivity. Its ability to inhibit focal adhesion kinase specifically makes it a promising candidate for cancer research and therapeutic applications .
Eigenschaften
CAS-Nummer |
439900-95-5 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3 |
InChI-Schlüssel |
RSTDNUBRTQLVBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)CCC2=C(C(=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


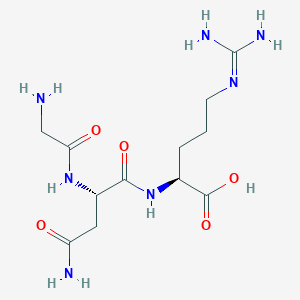
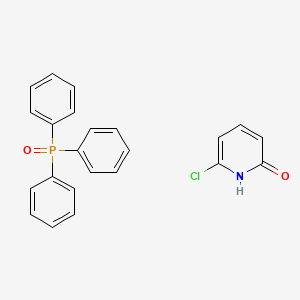
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
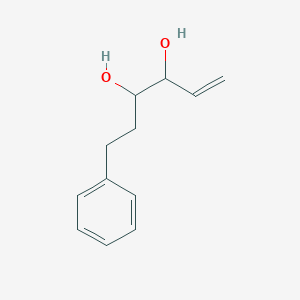

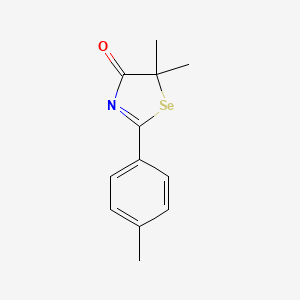
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
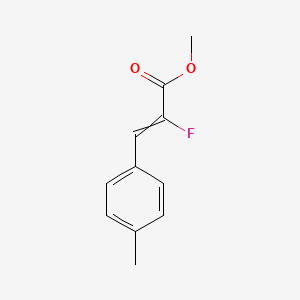

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
